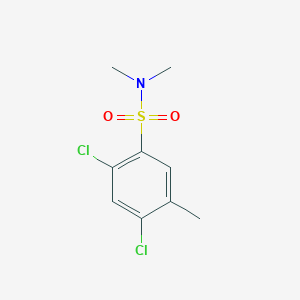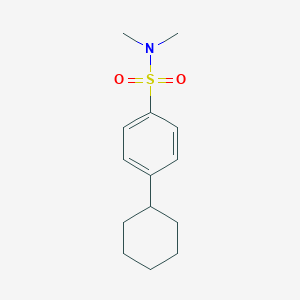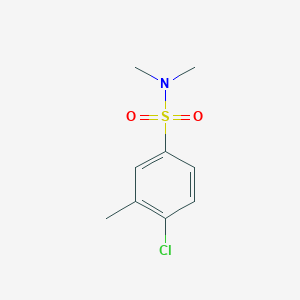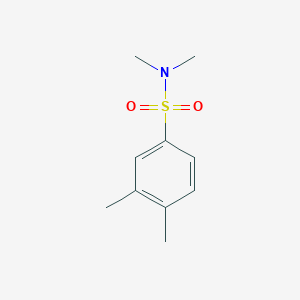![molecular formula C14H21NO4S B272558 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine, also known as MPSM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonyl-containing heterocycles, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. In addition, this compound has also been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that this compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine in lab experiments is its high potency and specificity. This compound has been found to exhibit potent anti-inflammatory and anti-cancer activities at relatively low concentrations, making it a promising candidate for further investigation. However, one of the main limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine. One of the most promising areas of investigation is in the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. In addition, this compound could also be used as a tool for the study of certain enzymes and signaling pathways that are involved in inflammation and cancer development. Finally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine involves the reaction of 4-methyl-2-propoxyaniline with chlorosulfonic acid, followed by the addition of morpholine. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield high purity and good yields of this compound.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where this compound has been found to exhibit potent anti-inflammatory and anti-cancer activities. In addition, this compound has also been investigated for its potential use as a reagent in organic synthesis reactions.
Eigenschaften
Molekularformel |
C14H21NO4S |
|---|---|
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
4-(4-methyl-2-propoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C14H21NO4S/c1-3-8-19-13-11-12(2)4-5-14(13)20(16,17)15-6-9-18-10-7-15/h4-5,11H,3,6-10H2,1-2H3 |
InChI-Schlüssel |
BNPNCNMHYSNIBW-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2 |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



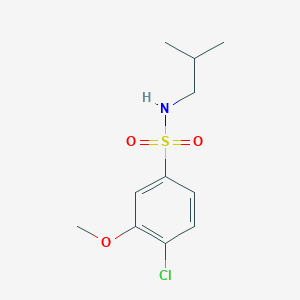
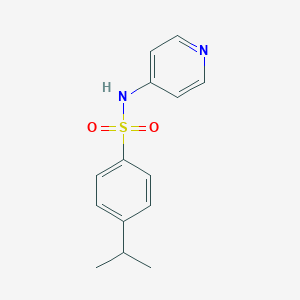
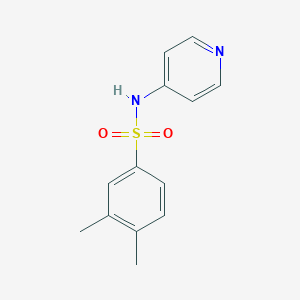
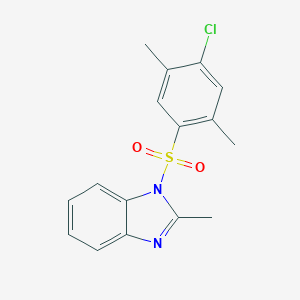
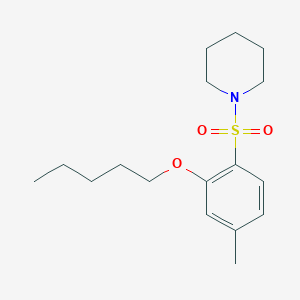
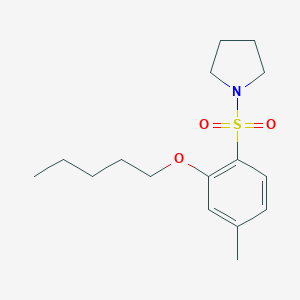
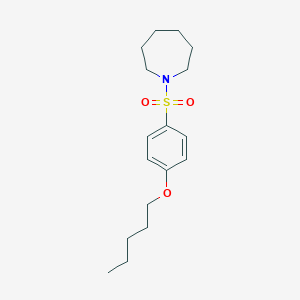
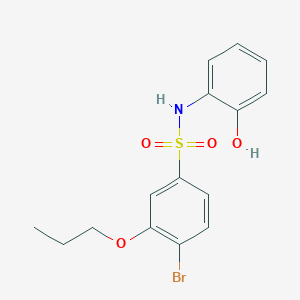
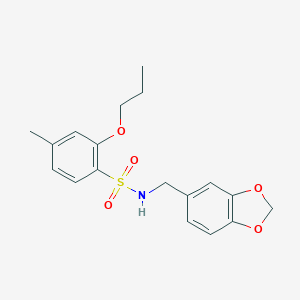
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
